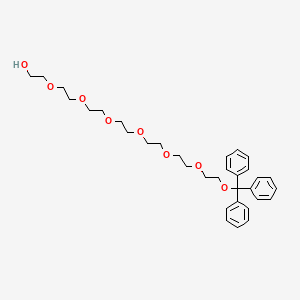

TR-Peg7-OH

Description

Properties

Molecular Formula |

C33H44O8 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2 |

InChI Key |

RYNGCFKRTLHVGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Protection of PEG Terminal Hydroxyl Group with Trityl Chloride

A widely used method for the synthesis of TR-Peg7-OH is the tritylation of PEG7 using trityl chloride under controlled conditions:

- Reagents : PEG7 (polyethylene glycol with seven ethylene oxide units), trityl chloride (triphenylmethyl chloride), base (such as pyridine or triethylamine), and anhydrous solvent (e.g., dichloromethane or toluene).

- Procedure :

- PEG7 is dissolved in an anhydrous solvent under inert atmosphere.

- A base is added to neutralize the hydrochloric acid generated during the reaction.

- Trityl chloride is added slowly to the reaction mixture, typically at 0 °C to room temperature.

- The reaction is stirred for several hours (often overnight) to ensure complete conversion.

- The reaction mixture is then quenched with water and extracted with organic solvents.

- The organic layer is washed, dried, and concentrated.

- The crude product is purified by column chromatography or recrystallization to yield this compound.

Table 1: Typical Reaction Conditions for Tritylation of PEG7

| Parameter | Condition |

|---|---|

| PEG7 concentration | ~0.1 to 0.3 mol/L |

| Solvent | Dichloromethane, toluene |

| Base | Triethylamine or pyridine |

| Temperature | 0 °C to room temperature |

| Reaction time | 12–18 hours |

| Purification | Silica gel chromatography |

| Yield | 85–95% |

Alternative Synthetic Routes

Some literature reports iterative PEG chain elongation using macrocyclic sulfate intermediates for precise PEG length control, although these are more complex and generally applied to PEGylated derivatives rather than this compound directly.

Purification and Characterization

- Purity of this compound is generally achieved at 95–98% after chromatographic purification.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of trityl protection and PEG chain length.

- Mass spectrometry to verify molecular weight.

- High-performance liquid chromatography (HPLC) for purity assessment.

- The compound is typically isolated as a white solid or viscous liquid depending on the PEG chain length and purity.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| PEG7 Dissolution | Dissolve PEG7 in anhydrous solvent | PEG7, dichloromethane/toluene | N/A | Inert atmosphere recommended |

| Base Addition | Add base to neutralize HCl generated | Triethylamine or pyridine | N/A | Controls reaction pH |

| Trityl Chloride Addition | Slowly add trityl chloride at 0 °C to room temperature | Trityl chloride | N/A | Reaction time 12–18 h |

| Workup | Quench with water, extract organic layer | Water, organic solvents | N/A | Multiple washes to remove impurities |

| Purification | Silica gel chromatography or recrystallization | Silica gel, solvents | 85–95 | Achieves high purity |

| Characterization | NMR, MS, HPLC | Analytical instruments | N/A | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions: TR-Peg7-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used under reflux conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines.

Scientific Research Applications

It appears that the query is focused on gathering information about the applications of a chemical compound named "TR-Peg7-OH,". However, the search results lack specific details and documented case studies about the applications of "this compound." Based on the available information, here's what can be gathered:

This compound

- Description: TR-PEG7 is a linker that contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed with acetyl chloride, and the hydroxyl group can be modified for conjugation . The PEG linker enhances the water solubility of compounds .

- Applications:

- Linker in Bioconjugation: Monodispersed hydroxyl PEGs are employed as linkers in bioconjugation, facilitating specific modifications and targeted interactions in biomedical research and therapeutic development .

- Drug Delivery and Diagnostics: These PEGs are utilized in drug delivery and diagnostics .

Additional Information on Related Compounds and Applications

- PEG Derivatives: Biopharma PEG provides a variety of monodispersed hydroxyl PEG linkers with different active groups like Amine, Thiol, Azide, Maleimide, Carboxylic Acid, Alkyne, and Biotin .

- Bioactive Compounds: Bioactive compounds from natural sources are currently being researched for their potential in various applications . For example, research has been done on compounds that show potential as therapeutic agents for hepatocellular carcinoma (HCC) .

- Antioxidant Polymers: Antioxidant polymers have a wide range of applications such as tumor-targeted drug delivery, food fortification, and antimicrobial treatments .

- Flavonoids: Flavonoids have demonstrated antiviral activities . Flavon-3-ol, flavones, and flavanones are effective against viral infections . Flavonoids such as quercetin, hespertin, and naringin possess antidengue activity and help in the inhibition of enzymes involved in the virus life cycle .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as inflammation, high blood pressure, and insulin resistance . They also have positive effects on cardiovascular, immunological, and digestive health .

Mechanism of Action

The mechanism of action of TR-Peg7-OH involves its role as a linker in PROTACs and ADCs. In PROTACs, this compound connects the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In ADCs, this compound links the antibody to the cytotoxic drug, allowing targeted delivery of the drug to cancer cells .

Comparison with Similar Compounds

NHS-PEG7-COOH

Structure: NHS-PEG7-COOH contains an NHS (N-hydroxysuccinimide) ester at one terminus and a carboxylic acid (-COOH) group at the other, linked via a PEG7 chain.

Key Properties:

- Molecular Weight: 623.60 g/mol .

- Solubility: Highly soluble in water, DMF, and DMSO.

- Reactivity: The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the carboxyl group allows further conjugation via carbodiimide chemistry.

- Applications: Advanced protein labeling, bioconjugation, and targeted drug delivery systems requiring dual functionalization .

Comparison with this compound:

| Property | This compound | NHS-PEG7-COOH |

|---|---|---|

| Functional Groups | Hydroxyl (-OH) | NHS ester, Carboxylic acid (-COOH) |

| Molecular Weight | ~326 g/mol (estimated) | 623.60 g/mol |

| Primary Reactivity | Etherification, esterification | Amine coupling (NHS), carboxyl activation |

| Key Applications | Hydrophilic coatings, solubility enhancement | Protein modification, immunoassays, precision drug delivery |

Key Differences:

- Reactivity: this compound’s hydroxyl group is less reactive than NHS esters, making it better suited for stable, long-term modifications rather than rapid conjugations.

- Versatility: NHS-PEG7-COOH’s dual functionality supports multi-step bioconjugation workflows, whereas this compound is primarily used for single-terminal modifications .

Amino-PEG7-OH

Structure: Features a primary amine (-NH2) and hydroxyl (-OH) group on either end of the PEG7 chain.

Key Properties:

- Reactivity: The amine group enables pH-sensitive conjugations (e.g., Schiff base formation) or carbodiimide-mediated couplings.

- Applications: pH-responsive drug delivery, nanoparticle functionalization, and gene therapy vectors.

Comparison with this compound:

- Stability: Amino-PEG7-OH’s amine group is prone to oxidation, requiring storage under inert conditions, whereas this compound’s hydroxyl group is more stable.

- Target Specificity: The amine group allows targeting of carboxyl-rich surfaces (e.g., cell membranes), while this compound is neutral and less interactive .

Functional Analogs: PEG Derivatives with Different Chain Lengths

PEG4 and PEG12 Derivatives

- PEG4-OH: Shorter chains (4 ethylene glycol units) offer reduced steric hindrance but lower solubility enhancement.

- PEG12-COOH: Longer chains (12 units) improve hydrodynamic volume and stealth properties in drug delivery but increase synthesis complexity and cost.

Comparison with this compound:

- Balance of Properties: this compound strikes a middle ground between PEG4’s compactness and PEG12’s enhanced shielding, optimizing solubility without excessive molecular weight .

Biological Activity

TR-Peg7-OH is a compound that has garnered attention in the field of biomedical research, particularly in drug delivery and cancer therapy. This article explores its biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential applications in therapeutic contexts.

Overview of this compound

This compound is a PEG-based (polyethylene glycol) compound that incorporates a triazole moiety, facilitating bioorthogonal click chemistry. This property allows for selective conjugation with various biomolecules, enhancing targeted delivery systems in therapeutic applications.

The primary mechanism of action for this compound involves its ability to form stable conjugates with targeting ligands or drugs through bioorthogonal reactions. This capability is particularly useful in the development of targeted therapies for cancer, where selective accumulation in tumor tissues is crucial.

Key Mechanisms:

- Bioorthogonal Click Chemistry : The triazole group enables rapid and selective reactions without interfering with biological processes, making it suitable for in vivo applications.

- Enhanced Solubility and Stability : The PEG component improves the solubility and stability of conjugated drugs, potentially leading to better pharmacokinetics.

Efficacy Studies

A series of studies have evaluated the biological activity of this compound in various cancer models. Notably, biodistribution studies have shown that compounds conjugated with this compound exhibit significantly higher accumulation in tumor tissues compared to healthy tissues.

Case Studies

Several case studies have highlighted the translational potential of this compound:

-

Colorectal Cancer Treatment :

- A study utilized this compound conjugates for pretargeted radioimmunotherapy (PRIT), demonstrating effective tumor targeting and significant therapeutic outcomes in murine models.

-

Pancreatic Cancer Applications :

- Research indicated that this compound facilitates improved localization and retention of therapeutic agents in pancreatic tumors, enhancing treatment efficacy while minimizing systemic toxicity.

-

Breast Cancer Models :

- In vitro studies revealed that this compound conjugates exhibited enhanced antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines compared to unconjugated drugs.

Q & A

Advanced Question

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., this compound vs. analogs).

- Principal Component Analysis (PCA) : Identify confounding variables in high-throughput datasets.

Data Presentation: Use tables to summarize EC50, confidence intervals, and p-values (see example below) .

| Compound | EC50 (µM) | 95% CI | p-value |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 10.1–14.5 | <0.001 |

| PEG7-OH Control | >100 | N/A | N/A |

How can researchers integrate contradictory findings on this compound’s toxicity into a cohesive narrative?

Advanced Question

Contradictions often arise from model-specific differences (e.g., in vitro vs. in vivo). Strategies:

Systematic Review : Map toxicity data across studies using PRISMA guidelines .

Meta-Analysis : Pool data to identify trends (e.g., species-dependent toxicity thresholds).

Mechanistic Studies : Probe ROS generation or mitochondrial dysfunction to explain variability.

Tip: Use the “principal contradiction” framework to prioritize dominant factors (e.g., oxidative stress vs. metabolic clearance) .

What ethical and reproducibility standards apply to this compound research involving human-derived samples?

Basic Question

- Ethical Compliance : Obtain IRB approval for primary cell lines/tissues; anonymize donor data .

- Reproducibility : Document batch numbers, storage conditions (-80°C vs. lyophilized), and passage numbers for cell lines .

- Data Sharing : Deposit raw spectra/kinetic data in repositories like Zenodo for peer validation .

How can computational modeling enhance the design of this compound derivatives with improved target specificity?

Advanced Question

- Molecular Dynamics (MD) Simulations : Predict PEG chain flexibility and binding-pocket interactions.

- QSAR Models : Corlate structural features (e.g., PEG length) with bioactivity .

- Docking Studies : Screen derivatives against off-target receptors to minimize side effects.

Validation: Cross-check in silico predictions with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.